molecular formula C21H19BrO6 B11160522 ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate

ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11160522
M. Wt: 447.3 g/mol
InChI Key: AXQVADAIESYZKO-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic flavone derivative characterized by a chromen-4-one core substituted with a 4-bromophenoxy group at position 3, a methyl group at position 2, and an ethoxypropanoate moiety at position 5. Its molecular formula is C₁₉H₁₅BrO₆ (monoisotopic mass: 418.0052 Da), and it belongs to the class of oxygen-containing heterocyclic compounds known for diverse biological activities .

Properties

Molecular Formula

C21H19BrO6

Molecular Weight

447.3 g/mol

IUPAC Name

ethyl 2-[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C21H19BrO6/c1-4-25-21(24)13(3)26-16-9-10-17-18(11-16)27-12(2)20(19(17)23)28-15-7-5-14(22)6-8-15/h5-11,13H,4H2,1-3H3

InChI Key

AXQVADAIESYZKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method starts with the preparation of the chromen backbone, followed by the introduction of the bromophenoxy group. The final step involves the esterification of the propanoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also important factors in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (Da) Key Features
Ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate C₁₉H₁₅BrO₆ 4-Bromophenoxy, ethyl ester 419.227 Enhanced lipophilicity; bromine enhances steric bulk and electronic effects
2-{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid C₁₇H₁₁BrO₆ 4-Bromophenoxy, carboxylic acid 397.173 Higher polarity; potential for ionic interactions
Ethyl 2-{[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-chromen-7-yl]oxy}propanoate C₂₀H₁₇F₃N₂O₅S Trifluoromethyl, thiazolyl 466.42 Electron-withdrawing groups enhance stability; pesticidal applications
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one C₂₀H₂₀O₃ 4-Methylphenyl, isobutoxy 308.37 Simpler substituents; π-π stacking stabilizes crystal structure

Key Observations :

  • Bromophenoxy vs.
  • Ethyl Ester vs. Carboxylic Acid : The ethyl ester derivative (C₁₉H₁₅BrO₆) is 22 Da heavier and more lipophilic than its carboxylic acid analog (C₁₇H₁₁BrO₆), suggesting better bioavailability in hydrophobic environments .

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